IMM-H004

説明

特性

IUPAC Name |

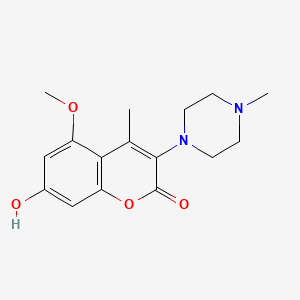

7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-10-14-12(21-3)8-11(19)9-13(14)22-16(20)15(10)18-6-4-17(2)5-7-18/h8-9,19H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCBGTIMLJUXAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C(=CC(=C2)O)OC)N3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IMM-H004: A Novel Neuroprotective Agent for Ischemic Stroke - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex pathophysiology involving excitotoxicity, oxidative stress, and a pronounced inflammatory response.[1] The inflammatory cascade, in particular, is a critical contributor to secondary brain injury following the initial ischemic event. This whitepaper provides a detailed technical overview of IMM-H004, a novel coumarin (B35378) derivative, and its mechanism of action as a promising neuroprotective agent in the context of ischemic stroke.[2][3] Preclinical studies have demonstrated that IMM-H004 exerts its therapeutic effects primarily by modulating the Chemokine-like factor 1 (CKLF1) signaling pathway, leading to the suppression of the NLRP3 inflammasome and NF-κB-mediated neuroinflammation.[2][4] This document synthesizes the current understanding of IMM-H004, presenting its core mechanism, supporting quantitative data from key preclinical experiments, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Targeting the CKLF1 Inflammatory Axis

IMM-H004 is a novel coumarin derivative specifically designed to interact with the CKLF1/C-C chemokine receptor type 4 (CCR4) system.[5] CKLF1 has been identified as a potential therapeutic target in ischemic stroke, as its expression is significantly upregulated in the ischemic brain.[6] The binding of CKLF1 to its receptor, CCR4, triggers a downstream inflammatory cascade that exacerbates brain injury.[2]

The primary mechanism of action of IMM-H004 involves the downregulation of CKLF1 binding to CCR4.[2][7] This inhibitory action disrupts the subsequent activation of two critical pro-inflammatory signaling pathways: the NLRP3 inflammasome and the NF-κB pathway.[2][4]

-

NLRP3 Inflammasome Inhibition: By interfering with the CKLF1/CCR4 axis, IMM-H004 suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][7] The NLRP3 inflammasome is a multiprotein complex that plays a pivotal role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms.[2]

-

NF-κB Pathway Suppression: IMM-H004 treatment leads to a reduction in the phosphorylation of NF-κB.[3][4] The NF-κB signaling pathway is a cornerstone of the inflammatory response, and its activation in the context of ischemic stroke leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[4][8][9]

By inhibiting these pathways, IMM-H004 effectively reduces the production and release of key inflammatory mediators, thereby mitigating neuroinflammation, reducing neuronal cell death, and preserving brain tissue.[3][4]

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by IMM-H004 and a typical experimental workflow for its preclinical evaluation.

Caption: IMM-H004 Mechanism of Action in Ischemic Stroke.

Caption: Experimental Workflow for IMM-H004 Preclinical Studies.

Quantitative Data from Preclinical Studies

The efficacy of IMM-H004 has been quantified in several preclinical studies, primarily using rat models of ischemic stroke.[2][3][4] The data consistently demonstrates a significant neuroprotective effect.

Table 1: Effect of IMM-H004 on Infarct Size and Neurological Deficits

| Study Model | Treatment Group | Dose | Administration Time | Infarct Size Reduction (%) | Neurological Deficit Improvement | Reference |

| pMCAO (rats) | IMM-H004 | 10 mg/kg | 3h and 6h post-ischemia | Significant reduction | Pronounced amelioration | [4] |

| tMCAO/R (SHR rats) | IMM-H004 | - | At time of reperfusion | Significant reduction | Significant improvement | [3] |

| pMCAO (aged rats) | IMM-H004 | 10 mg/kg | Multiple doses | Pronounced reduction | Significant attenuation | [4][5] |

pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO/R: transient Middle Cerebral Artery Occlusion/Reperfusion; SHR: Spontaneously Hypertensive Rats.

Table 2: Effect of IMM-H004 on Inflammatory Markers

| Study Model | Treatment Group | Measured Markers | Method | Result | Reference |

| pMCAO (rats) | IMM-H004 (10 mg/kg) | IL-1β, TNF-α | ELISA | Significant reduction in brain tissue | [4] |

| pMCAO (rats) | IMM-H004 (10 mg/kg) | p-NF-κB, CKLF1 | Western Blot | Significant decrease in protein expression | [4] |

| pMCAO (rats) | IMM-H004 (10 mg/kg) | IL-1β, TNF-α, CKLF1 | qPCR | Significant decrease in mRNA expression | [4] |

| tMCAO/R (SHR rats) | IMM-H004 | TNF-α, IL-1β, IL-6, IL-23 | - | Significant reduction | [3] |

| tMCAO/R (SHR rats) | IMM-H004 | p-JNK, p-p38, NF-κB | - | Significant reduction in phosphorylation/translocation | [3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of IMM-H004.

Animal Models of Ischemic Stroke

-

Permanent Middle Cerebral Artery Occlusion (pMCAO): This model induces a permanent focal ischemic injury.[2]

-

Species: Sprague-Dawley rats (adult and aged).[4]

-

Procedure: Anesthesia is induced. A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The suture is left in place permanently.[2][4]

-

-

Transient Middle Cerebral Artery Occlusion (tMCAO): This model simulates ischemia with subsequent reperfusion.[3]

Assessment of Brain Injury

-

2,3,5-triphenyltetrazolium chloride (TTC) Staining:

-

Purpose: To measure the infarct volume.

-

Protocol: At a predetermined time point post-ischemia, rats are euthanized, and brains are rapidly removed. The brain is sectioned into coronal slices (e.g., 2 mm thickness). The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes. Healthy, viable tissue stains red, while the infarcted tissue remains white. The slices are then photographed, and the infarct area is quantified using image analysis software.[2][3][4]

-

-

Nissl Staining:

Behavioral Testing

-

Neurological Deficit Scoring:

-

Purpose: To evaluate functional motor deficits.

-

Protocol: A multi-point scale is used to score neurological function. For example, a 5-point scale might be used where: 0 = no deficit; 1 = failure to extend the contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity.[3][4]

-

Molecular Biology and Biochemistry Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Purpose: To quantify the concentration of specific proteins, such as inflammatory cytokines (IL-1β, TNF-α).

-

Protocol: Brain tissue from the ischemic hemisphere is homogenized. Commercially available ELISA kits are used according to the manufacturer's instructions. The optical density is read on a microplate reader, and concentrations are determined by comparison to a standard curve.[2][4]

-

-

Western Blotting:

-

Purpose: To detect and quantify the expression levels of specific proteins (e.g., CKLF1, CCR4, p-NF-κB, NF-κB).

-

Protocol: Protein is extracted from brain tissue homogenates. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[2][4]

-

-

Quantitative Real-Time PCR (qPCR):

-

Purpose: To measure the mRNA expression levels of target genes (e.g., CKLF1, IL-1β, TNF-α).

-

Protocol: Total RNA is extracted from brain tissue using a suitable reagent (e.g., TRIzol). The RNA is reverse-transcribed into cDNA. qPCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[2][4]

-

Conclusion and Future Directions

IMM-H004 represents a significant advancement in the development of targeted therapies for ischemic stroke. Its mechanism of action, centered on the inhibition of the CKLF1-mediated inflammatory response, offers a novel approach to neuroprotection.[2][4] Preclinical data strongly supports its efficacy in reducing infarct volume, improving neurological outcomes, and suppressing the key molecular drivers of post-stroke inflammation.[3][4][5] The protective effects of IMM-H004 have been demonstrated in both adult and aged animal models, suggesting its potential applicability across a broad patient population.[4] Furthermore, its efficacy in models of permanent ischemia highlights its potential value for patients who are not candidates for reperfusion therapies.[2]

Future research should focus on the continued clinical development of IMM-H004, including Phase I, II, and III clinical trials to establish its safety and efficacy in human stroke patients. Further elucidation of its pharmacokinetic and pharmacodynamic properties, including the activity of its metabolites, will also be crucial for optimizing dosing and treatment regimens.[10][11] Given its potent anti-inflammatory properties, IMM-H004 stands as a promising candidate for a new generation of ischemic stroke therapeutics.

References

- 1. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMM-H004 therapy for permanent focal ischemic cerebral injury via CKLF1/CCR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMM-H004, a coumarin derivative, attenuated brain ischemia/reperfusion injuries and subsequent inflammation in spontaneously hypertensive rats through ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02154B [pubs.rsc.org]

- 4. IMM-H004 Protects against Cerebral Ischemia Injury and Cardiopulmonary Complications via CKLF1 Mediated Inflammation Pathway in Adult and Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of TLR4/MyD88/NF-κB signaling in heart and liver-related complications in a rat model of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of IMM-H004 and Its Pharmacokinetic-Pharmacodynamic Analysis in Cerebral Ischemia/Reperfusion Injured Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The CKLF1/CCR4 Axis in Neuroinflammation: A Therapeutic Target for IMM-H004

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of numerous central nervous system (CNS) disorders, including ischemic stroke. The chemokine-like factor 1 (CKLF1) and its receptor, C-C chemokine receptor type 4 (CCR4), have emerged as a key signaling pathway driving detrimental inflammatory cascades within the CNS. This document provides a comprehensive overview of the CKLF1/CCR4 axis, its role in neuroinflammation, and the therapeutic potential of IMM-H004, a novel coumarin (B35378) derivative that modulates this pathway. We will delve into the molecular mechanisms, present quantitative data from preclinical studies, and provide detailed experimental protocols relevant to the investigation of this pathway.

The CKLF1/CCR4 Signaling Pathway

Chemokine-like factor 1 (CKLF1) is an atypical chemokine that acts as a potent chemoattractant for various immune cells.[1][2] Its primary functional receptor is CCR4, a G protein-coupled receptor (GPCR) expressed on the surface of immune cells such as T cells, microglia, and monocytes.[1][2][3] The interaction between CKLF1 and CCR4 initiates a cascade of intracellular signaling events that are pivotal in the inflammatory response.

Upon binding of CKLF1 to CCR4, several downstream pathways are activated:

-

NF-κB Pathway: This is a central pathway in inflammation. CKLF1/CCR4 signaling leads to the activation of the NF-κB transcription factor, which then translocates to the nucleus to promote the expression of pro-inflammatory genes, including cytokines like IL-1β and TNF-α.[2][4][5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the p38 and JNK signaling cascades, is activated by CKLF1.[6] This pathway is crucial for regulating microglial polarization towards the pro-inflammatory M1 phenotype.[6][7]

-

NLRP3 Inflammasome Activation: The CKLF1/CCR4 axis can mediate the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome.[2][8] This multi-protein complex is responsible for the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18, exacerbating inflammatory injury.[2]

Role of the CKLF1/CCR4 Axis in Neuroinflammation

In the context of CNS injury, such as ischemic stroke, damaged neurons release CKLF1.[6] This surge in CKLF1 expression triggers a robust neuroinflammatory response, primarily through the activation of microglia, the resident immune cells of the brain.

-

Microglial Activation and M1 Polarization: CKLF1, acting through CCR4, promotes the polarization of microglia towards a pro-inflammatory M1 phenotype.[6][7] M1 microglia release a battery of neurotoxic factors, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and reactive oxygen species, which contribute to secondary brain injury.[4][6] Studies have shown that CKLF1 can upregulate M1 markers like CD16 and CD32 in microglia.[7][9]

-

Immune Cell Recruitment: As a chemokine, CKLF1 facilitates the recruitment of peripheral immune cells, such as neutrophils and lymphocytes, to the site of injury, further amplifying the inflammatory cascade.[2]

-

Blood-Brain Barrier Disruption: The inflammatory environment fostered by CKLF1/CCR4 signaling can contribute to the breakdown of the blood-brain barrier, leading to increased infiltration of immune cells and exacerbating cerebral edema.[1]

IMM-H004: A Novel CKLF1/CCR4 Pathway Modulator

IMM-H004 is a novel coumarin derivative that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia.[4][8] Its primary mechanism of action involves the targeted disruption of the CKLF1/CCR4 signaling axis.

IMM-H004 has been shown to:

-

Downregulate CKLF1 Expression: Treatment with IMM-H004 significantly decreases the elevated expression of CKLF1 observed after ischemic injury.[4][10]

-

Inhibit CKLF1-CCR4 Binding: Co-immunoprecipitation assays have confirmed that IMM-H004 reduces the amount of CKLF1 that binds to its receptor, CCR4.[8][10]

-

Suppress Inflammatory Response: By inhibiting the CKLF1/CCR4 pathway, IMM-H004 effectively suppresses downstream inflammatory events, including NLRP3 inflammasome activation, NF-κB signaling, and the production of pro-inflammatory cytokines like IL-1β and TNF-α.[4][8] This anti-inflammatory action is central to its neuroprotective effects.[4]

Quantitative Data on IMM-H004 Efficacy

Preclinical studies in rat models of permanent middle cerebral artery occlusion (pMCAO) have provided quantitative evidence for the efficacy of IMM-H004.

Table 1: Effect of IMM-H004 on Brain Injury in pMCAO Rat Model

| Parameter | Model Group | IMM-H004 (10 mg/kg) Group | Reference |

| Infarct Area (%) | ~35-40% | ~15-20% | [11] |

| Neurological Score (Zea Longa) | 3 - 4 | 1 - 2 | [11] |

| Brain Edema Ratio (%) | ~10-12% | ~4-6% | [11] |

Table 2: Effect of IMM-H004 on Inflammatory Markers in Ischemic Brain Tissue

| Marker | Model Group | IMM-H004 (10 mg/kg) Group | Reference |

| CKLF1 Expression | Significantly Increased | Significantly Decreased | [4] |

| TNF-α Level (pg/mg protein) | Markedly Increased | Significantly Reduced | [4] |

| IL-1β Level (pg/mg protein) | Markedly Increased | Significantly Reduced | [4] |

| p-NF-κB Expression | Markedly Increased | Significantly Reduced | [4] |

Table 3: Effect of IMM-H004 on Microglia Polarization in OGD/R Model

| Marker (mRNA expression) | OGD/R Group | OGD/R + IMM-H004 Group | Reference |

| iNOS (M1 Marker) | Increased | Decreased | [10] |

| CD16 (M1 Marker) | Increased | Decreased | [10] |

| CKLF1 | Increased | Decreased | [10] |

Key Experimental Protocols

The following are summarized protocols for key in vivo and in vitro experiments used to study the CKLF1/CCR4 pathway and the effects of IMM-H004.

In Vivo: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model

This model is used to simulate ischemic stroke in rodents.[8]

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats (250-300g) are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane).

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A nylon monofilament (e.g., 4-0) with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The filament is left in place permanently.

-

Drug Administration: IMM-H004 (e.g., 5, 10, or 20 mg/kg) or vehicle is administered intravenously or intraperitoneally at a specified time post-occlusion (e.g., 6 hours).[8][11]

-

Outcome Assessment (24h post-MCAO):

-

Neurological Deficit Scoring: The Zea Longa 5-point scale is commonly used (0=no deficit, 4=spontaneous circling).[11]

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white.[8]

-

Tissue Collection: Brain tissue is collected for biochemical analyses like ELISA, Western blotting, and qPCR.

-

In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

This model simulates ischemic/reperfusion injury in cell culture, often using the BV2 microglial cell line or primary neurons.[6][10]

-

Cell Culture: BV2 microglia are cultured in standard DMEM with 10% FBS.

-

OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 1-2 hours).

-

Reperfusion: The glucose-free medium is replaced with normal culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 24 hours).

-

Treatment: IMM-H004 is added to the culture medium during the reperfusion phase.

-

Analysis:

Chemotaxis Assay (Boyden Chamber)

This assay measures the chemoattractant effect of CKLF1 on cells expressing CCR4.[3][12][13]

-

Chamber Setup: A two-chamber plate (e.g., Transwell) with a porous membrane (e.g., 5-8 µm pores) is used.

-

Chemoattractant Loading: The lower chamber is filled with medium containing the chemoattractant (e.g., recombinant CKLF1) at various concentrations. Medium without the chemoattractant serves as a negative control.[12]

-

Cell Seeding: A suspension of the cells of interest (e.g., CCR4-transfected HEK293 cells or microglia) is added to the upper chamber.[3]

-

Incubation: The plate is incubated for several hours (e.g., 4-6 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

-

Quantification: The non-migrated cells on the top side of the membrane are removed. The migrated cells on the bottom side are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells is a measure of the chemotactic response.

Conclusion and Future Directions

The CKLF1/CCR4 signaling axis represents a significant pathway in the progression of neuroinflammation following CNS injuries like ischemic stroke. Its activation leads to microglial polarization towards a detrimental M1 phenotype and the release of pro-inflammatory mediators. The novel compound IMM-H004 has shown considerable promise as a therapeutic agent by specifically targeting this pathway. It effectively reduces CKLF1 expression and its interaction with CCR4, thereby mitigating the downstream inflammatory cascade and conferring neuroprotection.[4][8]

Further research should focus on elucidating the complete spectrum of CKLF1/CCR4 signaling in different CNS cell types and its role in other neuroinflammatory and neurodegenerative diseases. The continued development of IMM-H004 and other specific antagonists for this pathway holds the potential to provide new and effective treatments for a range of debilitating neurological disorders.

References

- 1. Chemokine-like factor 1: A promising therapeutic target in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of chemokine-like factor 1 as an inflammatory marker in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokine-like factor 1 is a functional ligand for CC chemokine receptor 4 (CCR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IMM-H004 Protects against Cerebral Ischemia Injury and Cardiopulmonary Complications via CKLF1 Mediated Inflammation Pathway in Adult and Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuronal chemokine-like-factor 1 (CKLF1) up-regulation promotes M1 polarization of microglia in rat brain after stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal chemokine-like-factor 1 (CKLF1) up-regulation promotes M1 polarization of microglia in rat brain after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMM-H004 therapy for permanent focal ischemic cerebral injury via CKLF1/CCR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. IMM-H004 protects against oxygen-glucose deprivation/reperfusion injury to BV2 microglia partly by modulating CKLF1 involved in microglia polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. timothyspringer.org [timothyspringer.org]

- 13. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the NLRP3 Inflammasome in the Neuroprotective Effect of IMM-H004: A Technical Guide

Executive Summary

Ischemic stroke remains a leading cause of long-term disability and mortality, with post-stroke inflammation significantly contributing to secondary brain injury. The NOD-like receptor protein 3 (NLRP3) inflammasome is a key multiprotein complex that drives this inflammatory cascade. IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising neuroprotective agent. This technical guide elucidates the mechanism by which IMM-H004 confers neuroprotection, focusing on its modulation of the NLRP3 inflammasome. Preclinical studies demonstrate that IMM-H004 exerts its therapeutic effects by downregulating the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis.[1] This action subsequently suppresses the activation of the NLRP3 inflammasome, leading to a reduction in pro-inflammatory cytokine release, attenuation of the overall inflammatory response, and ultimate protection of the ischemic brain.[1] This document provides an in-depth overview of the underlying signaling pathways, quantitative data from key preclinical studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Neuroinflammation and the NLRP3 Inflammasome in Ischemic Stroke

Following the initial ischemic event in a stroke, a secondary wave of brain damage is initiated by a robust inflammatory response.[2] This sterile inflammation is largely mediated by the innate immune system, which recognizes damage-associated molecular patterns (DAMPs) released from injured cells.[3][4] Central to this process is the activation of inflammasomes, which are cytosolic multiprotein complexes that trigger the release of potent pro-inflammatory cytokines.[5][6]

The NLRP3 inflammasome is the most extensively studied inflammasome in the context of ischemic stroke.[7] Its activation in various brain cells, including microglia, neurons, and endothelial cells, leads to the maturation and secretion of interleukin-1β (IL-1β) and IL-18, exacerbating the inflammatory environment and contributing to neuronal death.[2][6] Therefore, targeting the NLRP3 inflammasome pathway presents a promising therapeutic strategy for mitigating ischemic brain injury.[2][6]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process:

-

Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-IL-1β. It is typically triggered by the recognition of DAMPs or pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors like Toll-like receptors (TLRs). This engagement activates the nuclear factor-κB (NF-κB) signaling pathway.[4][6][8][9]

-

Activation (Signal 2): A variety of stimuli, such as ATP released from injured cells, reactive oxygen species (ROS), and ionic flux (e.g., K+ efflux), trigger the assembly of the inflammasome complex.[6][7] The NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[7][9] This proximity induces the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also cleave gasdermin D to induce a form of pro-inflammatory cell death known as pyroptosis.[7]

Caption: General two-signal pathway for NLRP3 inflammasome activation.

IMM-H004: A Novel Neuroprotective Agent

IMM-H004 is a novel coumarin derivative identified as a potential therapeutic agent for ischemic stroke.[1] Preclinical research has established its efficacy in a rat model of permanent cerebral ischemia, highlighting its potential for human clinical trials, especially for patients who are not candidates for reperfusion therapy.[1]

Mechanism of Action: IMM-H004 and the NLRP3 Inflammasome

The neuroprotective effect of IMM-H004 is directly linked to its ability to suppress neuroinflammation by inhibiting the NLRP3 inflammasome.[1][3] This inhibition is not achieved by direct interaction with the inflammasome complex itself, but rather by modulating an upstream signaling pathway involving Chemokine-like factor 1 (CKLF1) and its receptor, C-C chemokine receptor type 4 (CCR4).

The mechanism proceeds as follows:

-

Ischemic Injury: Following a stroke, the expression of CKLF1 increases in the ischemic brain tissue.[10]

-

CKLF1/CCR4 Interaction: CKLF1 binds to its receptor CCR4, initiating a downstream signaling cascade that leads to the activation of the NLRP3 inflammasome.[1]

-

IMM-H004 Intervention: IMM-H004 acts to downregulate the amount of CKLF1 that binds with CCR4.[1]

-

NLRP3 Suppression: By disrupting the CKLF1/CCR4 interaction, IMM-H004 effectively suppresses the activation of the NLRP3 inflammasome.[1]

-

Reduced Inflammation & Neuroprotection: The suppression of the NLRP3 inflammasome leads to decreased activation of caspase-1 and reduced maturation of IL-1β and other inflammatory cytokines (e.g., TNF-α). This dampening of the inflammatory response ultimately protects the brain from secondary ischemic injury.[1][10]

References

- 1. IMM-H004 therapy for permanent focal ischemic cerebral injury via CKLF1/CCR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NLRP3 inflammasome activation after ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NLRP3: Role in ischemia/reperfusion injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Time-dependent dual effect of NLRP3 inflammasome in brain ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NLRP3 Inflammasome Activation: A Therapeutic Target for Cerebral Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 8. scispace.com [scispace.com]

- 9. Advancements in research on the immune-inflammatory mechanisms mediated by NLRP3 inflammasome in ischemic stroke and the regulatory role of natural plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IMM-H004 Protects against Cerebral Ischemia Injury and Cardiopulmonary Complications via CKLF1 Mediated Inflammation Pathway in Adult and Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

IMM-H004 as a novel coumarin derivative for neuroprotection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IMM-H004, chemically identified as 7-hydroxy-5-methoxy-4-methyl-3-[4-methylpiperazin-1-yl]-2H-chromen-2-one, is a novel synthetic coumarin (B35378) derivative that has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia. This technical guide provides a comprehensive overview of the current understanding of IMM-H004, including its mechanisms of action, quantitative efficacy data from various experimental models, and detailed experimental protocols. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of new therapeutics for neurodegenerative and ischemic neurological disorders.

Core Neuroprotective Mechanisms of IMM-H004

IMM-H004 exerts its neuroprotective effects through a multi-faceted approach, primarily targeting inflammation, apoptosis, and the integrity of the blood-brain barrier (BBB).

Anti-inflammatory Pathway: CKLF1/CCR4/NLRP3 Inflammasome Axis

A primary mechanism of action for IMM-H004 is the modulation of the inflammatory response following ischemic injury. It has been shown to downregulate the chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis. This action subsequently suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response that, when overactivated, contributes to neuroinflammation and cell death.[1][2] By inhibiting this pathway, IMM-H004 reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3]

dot

Blood-Brain Barrier Protection

IMM-H004 has been shown to preserve the integrity of the blood-brain barrier (BBB) following ischemic insult. It reduces BBB permeability by increasing the expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, and decreasing the levels of aquaporin 4 and matrix metalloproteinase 9, which are implicated in BBB breakdown.

Anti-Apoptotic Effects

The compound also exhibits anti-apoptotic properties by modulating the expression of key proteins in the apoptotic cascade. It has been observed to decrease the ratio of Bax to Bcl-2 and reduce the expression of activated caspase-3, thereby inhibiting programmed cell death in neuronal cells.

Quantitative Efficacy Data

The neuroprotective effects of IMM-H004 have been quantified in various preclinical models of cerebral ischemia. The following tables summarize the key findings.

Table 1: Effect of IMM-H004 on Infarct Volume and Neurological Deficit in Rat Models of Cerebral Ischemia

| Model | Treatment Group | Dose (mg/kg) | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |

| pMCAO | IMM-H004 | 5 | Significant | Significant | [3] |

| pMCAO | IMM-H004 | 10 | Significant | Significant | [3] |

| pMCAO | IMM-H004 | 20 | Significant | Significant | [3] |

| MCAO/R | IMM-H004 | 10 | 55% | Significant | [4] |

pMCAO: permanent Middle Cerebral Artery Occlusion; MCAO/R: Middle Cerebral Artery Occlusion/Reperfusion.

Table 2: Effect of IMM-H004 on Inflammatory Cytokines in Rat Brain Tissue Following Cerebral Ischemia

| Cytokine | Brain Region | Treatment Group | Dose (mg/kg) | Reduction in Cytokine Level | Reference |

| TNF-α | Hippocampus, Cortex, Striatum | IMM-H004 | 10 | Significant | [3] |

| IL-1β | Hippocampus, Cortex, Striatum | IMM-H004 | 10 | Significant | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of IMM-H004's neuroprotective properties.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

dot

-

Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized.

-

Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A filament is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA). For reperfusion models (MCAO/R), the filament is withdrawn after a specified period (e.g., 2 hours). For permanent MCAO (pMCAO), the filament is left in place.[5][6]

-

Drug Administration: IMM-H004 or vehicle is administered intravenously at the time of reperfusion or at specified time points post-occlusion.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

TTC staining is used to visualize the extent of ischemic damage in the brain.

-

Brain Sectioning: Following euthanasia, the brain is removed and sectioned into 2-mm coronal slices.

-

Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[5][7]

-

Analysis: Healthy, viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains white. The unstained areas are quantified using image analysis software to determine the infarct volume.[8]

Neurological Deficit Scoring (Zea Longa Score)

A five-point scale is commonly used to assess neurological deficits following MCAO.[9][10]

-

0: No neurological deficit.

-

1: Failure to extend the contralateral forepaw fully.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous walking with a depressed level of consciousness.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines

ELISA is used to quantify the levels of pro-inflammatory cytokines in brain tissue homogenates.

-

Sample Preparation: Brain tissue from the ischemic hemisphere is homogenized in a lysis buffer.

-

Assay: Commercially available ELISA kits for TNF-α and IL-1β are used according to the manufacturer's instructions.

-

Quantification: The optical density is measured, and cytokine concentrations are determined by comparison to a standard curve.

Western Blotting for Protein Expression Analysis

Western blotting is employed to detect and quantify the expression of specific proteins involved in the neuroprotective mechanism of IMM-H004.

-

Protein Extraction: Proteins are extracted from brain tissue homogenates.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., CKLF1, CCR4, NLRP3, Bax, Bcl-2, activated caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Evans Blue Staining for Blood-Brain Barrier Permeability

Evans blue dye is used to assess the integrity of the BBB.[1]

-

Dye Injection: Evans blue dye (2% in saline) is injected intravenously.

-

Perfusion: After a circulation period, the animal is transcardially perfused with saline to remove the dye from the vasculature.

-

Extraction and Quantification: The brain is removed, and the dye that has extravasated into the brain parenchyma is extracted and quantified spectrophotometrically.

Role of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[9] While IMM-H004 has demonstrated antioxidant properties, direct evidence of its activation of the Nrf2-ARE pathway has not been reported in the reviewed literature. However, it is noteworthy that other coumarin derivatives have been shown to exert neuroprotective effects through the activation of this pathway.[3][5][7] This suggests a potential area for future investigation into the complete mechanistic profile of IMM-H004.

Conclusion

IMM-H004 is a promising novel coumarin derivative with significant neuroprotective effects demonstrated in preclinical models of cerebral ischemia. Its multifaceted mechanism of action, targeting key pathways in inflammation, apoptosis, and blood-brain barrier integrity, makes it an attractive candidate for further development as a therapeutic agent for ischemic stroke and other neurodegenerative disorders. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential and underlying mechanisms of this compound. Future studies are warranted to explore the potential involvement of other neuroprotective pathways, such as the Nrf2-ARE pathway, and to translate these promising preclinical findings into clinical applications.

References

- 1. Coumarin-Chalcone derivatives as promising antioxidant agents targeting ischemia/reperfusion injury through Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nrf2 Regulates Oxidative Stress and Its Role in Cerebral Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway. (2020) | Emad H.M. Hassanein | 175 Citations [scispace.com]

- 4. [PDF] Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Preclinical Evidence for IMM-H004 in Cerebral Ischemia Models: A Technical Guide

This technical guide provides an in-depth overview of the preclinical data for IMM-H004, a novel coumarin (B35378) derivative, in the context of cerebral ischemia. The information presented is intended for researchers, scientists, and professionals in the field of drug development, summarizing the mechanism of action, efficacy, and experimental methodologies from key preclinical studies.

Introduction

Cerebral ischemia, the primary cause of ischemic stroke, initiates a complex pathophysiological cascade including excitotoxicity, oxidative stress, and neuroinflammation, leading to neuronal death and neurological deficits[1]. A key inflammatory pathway implicated in ischemic injury is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome[1][2]. IMM-H004 has emerged as a promising neuroprotective candidate that mitigates this inflammatory response. Preclinical studies have demonstrated its efficacy in rodent models of permanent focal cerebral ischemia, suggesting its potential as a therapeutic agent, particularly for patients not eligible for reperfusion therapies[2].

Mechanism of Action

IMM-H004 exerts its neuroprotective effects primarily by modulating the inflammatory response initiated by ischemic injury. The core mechanism involves the inhibition of the Chemokine-like factor 1 (CKLF1) pathway[2][3][4].

-

CKLF1/CCR4 Axis Inhibition : IMM-H004 downregulates the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4)[2].

-

NLRP3 Inflammasome Suppression : This initial step leads to the subsequent suppression of NLRP3 inflammasome activation[2]. The NLRP3 inflammasome is a critical component of the innate immune system that, when activated post-ischemia, triggers the release of potent pro-inflammatory cytokines[1][2].

-

Reduction of Pro-inflammatory Cytokines : By inhibiting the NLRP3 inflammasome, IMM-H004 significantly reduces the expression and release of key inflammatory mediators, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α)[3][4]. This anti-inflammatory action is dependent on the presence of CKLF1 and involves the NF-κB pathway[3][4].

-

Akt Activation Pathway : In the context of delayed tissue plasminogen activator (tPA) administration, IMM-H004 has also been shown to prevent hemorrhagic transformation and reduce ischemic injury by activating the Akt signaling pathway in a PKA- and PI3K-dependent manner[5].

The proposed signaling pathway for the primary anti-inflammatory mechanism of IMM-H004 is depicted below.

Preclinical Efficacy Data

IMM-H004 has demonstrated significant neuroprotective effects in rat models of permanent middle cerebral artery occlusion (pMCAO). The efficacy has been evaluated based on infarct volume reduction, neurological deficit improvement, and suppression of inflammatory markers.

Studies have established an effective dose range and a therapeutic time window for IMM-H004 administration post-ischemia in adult rats[3].

| Parameter | Group | N | Outcome | Result | Reference |

| Therapeutic Window | pMCAO + IMM-H004 (10 mg/kg) | 10 | Neurological Score | Significant improvement at 3h & 6h post-insult | [3] |

| pMCAO + IMM-H004 (10 mg/kg) | 10 | Infarct Size | Significant reduction at 3h & 6h post-insult | [3] | |

| pMCAO + IMM-H004 (10 mg/kg) | 10 | Efficacy | No protective effect at 9h & 12h post-insult | [3] | |

| Dose-Response | pMCAO + IMM-H004 (5 mg/kg) | 10 | Infarct Volume | Significant reduction vs. vehicle | [3] |

| pMCAO + IMM-H004 (10 mg/kg) | 10 | Infarct Volume | Significant reduction vs. vehicle | [3] | |

| pMCAO + IMM-H004 (20 mg/kg) | 10 | Infarct Volume | Significant reduction vs. vehicle | [3] |

The neuroprotective effects of IMM-H004 were also confirmed in aged rats, a more clinically relevant model.

| Parameter | Group | N | Outcome | Result | Reference |

| Brain Injury | Aged pMCAO + IMM-H004 (10 mg/kg) | 6 | Infarct Size (MRI) | Pronounced reduction vs. pMCAO group | [3][6] |

| Aged pMCAO + IMM-H004 (10 mg/kg) | 6 | Edema Volume (MRI) | Pronounced reduction vs. pMCAO group | [3][6] | |

| Anti-Inflammatory Effect | Aged pMCAO + IMM-H004 (10 mg/kg) | 10 | IL-1β Levels (Brain) | Significantly reduced vs. pMCAO group | [3] |

| Aged pMCAO + IMM-H004 (10 mg/kg) | 10 | TNF-α Levels (Brain) | Significantly reduced vs. pMCAO group | [3] |

Ischemic stroke can lead to secondary complications. IMM-H004 was found to suppress inflammation in the heart and lungs post-stroke in aged rats[3].

| Parameter | Group | N | Organ | Outcome | Result | Reference |

| Anti-Inflammatory | Aged pMCAO + IMM-H004 (10 mg/kg) | 10 | Heart | IL-1β & TNF-α Levels | Significantly reduced vs. pMCAO | [3] |

| Effect | Aged pMCAO + IMM-H004 (10 mg/kg) | 10 | Lung | IL-1β & TNF-α Levels | Significantly reduced vs. pMCAO | [3] |

Experimental Protocols

The preclinical evaluation of IMM-H004 utilized a range of standard and advanced experimental techniques to establish its efficacy and mechanism of action.

-

Subjects : Male adult (250-280g) and aged (26 months old, 500-600g) Sprague-Dawley rats were used[3]. All animal procedures were approved by the Institutional Animal Care and Use Committee of the Peking Union Medical College and Chinese Academy of Medical Sciences[3].

-

Surgical Procedure : The pMCAO model, which mimics focal brain damage seen in human stroke, was induced by occluding the middle cerebral artery[2][7][8]. This is typically achieved by inserting a filament through the external carotid artery to the internal carotid artery to block the origin of the MCA[8].

-

Drug Administration : IMM-H004 (5, 10, or 20 mg/kg) or saline (vehicle) was administered at specified time points (e.g., 6 hours) after the ischemic insult[2][3].

-

Outcome Evaluation : Animals were euthanized, and brains were harvested for analysis at defined endpoints (e.g., 9 hours after ischemia)[2].

-

Infarct Volume Assessment : 2,3,5-triphenyltetrazolium chloride (TTC) staining was used to visualize the infarct area. Healthy tissue stains red, while the ischemic core remains unstained (white)[2][3]. Magnetic Resonance Imaging (MRI) was also used for in-vivo assessment of infarct and edema volume[3][6].

-

Neurological Deficit Scoring : Behavioral tests, such as the Zea-Longa five-point scale, were employed to assess neurological function post-ischemia[3].

-

Histological Analysis : Nissl staining was performed to evaluate neuronal survival and morphology in different brain regions like the hippocampus, cortex, and striatum[2][3].

-

Biochemical and Molecular Analysis :

-

ELISA : Enzyme-Linked Immunosorbent Assay was used to quantify the concentration of inflammatory cytokines (IL-1β, TNF-α) in brain tissue homogenates[2][3].

-

Western Blotting & qPCR : These techniques were used to measure the protein and mRNA expression levels, respectively, of key targets in the signaling pathway, such as CKLF1, CCR4, and p-NF-κB[2][3][4].

-

Immunohistochemistry/Immunofluorescence : These staining methods were used to visualize the location and expression of specific proteins within the brain tissue[2].

-

Metabolism and Pharmacokinetics

IMM-H004 is metabolized in vivo, with its major metabolite being a glucuronide conjugate, IMM-H004G[9][10]. Interestingly, IMM-H004G also exhibits neuroprotective activity similar to the parent compound. In rat models of transient MCAO, the exposure (AUC) and half-life of IMM-H004G were found to be substantially higher than that of IMM-H004, suggesting that the metabolite contributes significantly to the sustained therapeutic effect[9].

Conclusion

The preclinical evidence strongly supports the potential of IMM-H004 as a novel therapeutic agent for ischemic stroke. Its primary mechanism of action, centered on the inhibition of the CKLF1/NLRP3 inflammasome pathway, effectively reduces neuroinflammation and subsequent brain injury in relevant animal models[2]. The compound has demonstrated efficacy within a clinically relevant therapeutic window and in aged animals, enhancing its translational potential[2][3]. These promising results warrant further development and support the progression of IMM-H004 into human clinical trials for acute cerebral ischemia[2].

References

- 1. Molecular Mechanisms of Inflammasome in Ischemic Stroke Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMM-H004 therapy for permanent focal ischemic cerebral injury via CKLF1/CCR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IMM-H004 Protects against Cerebral Ischemia Injury and Cardiopulmonary Complications via CKLF1 Mediated Inflammation Pathway in Adult and Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. IMM-H004 prevents toxicity induced by delayed treatment of tPA in a rat model of focal cerebral ischemia involving PKA-and PI3K-dependent Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdbneuro.com [mdbneuro.com]

- 8. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of IMM-H004 and Its Pharmacokinetic-Pharmacodynamic Analysis in Cerebral Ischemia/Reperfusion Injured Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Neuroprotective Agent IMM-H004: A Pharmacological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising neuroprotective agent for the treatment of ischemic stroke. Extensive preclinical studies have demonstrated its efficacy in reducing cerebral infarct size, improving neurological deficits, and extending the therapeutic window for intervention. The primary mechanism of action of IMM-H004 involves the modulation of the CKLF1/CCR4 signaling pathway, leading to the suppression of NLRP3 inflammasome activation and a subsequent reduction in the inflammatory response. Furthermore, IMM-H004 is metabolized in vivo to an active glucuronide metabolite, IMM-H004G, which exhibits a prolonged half-life and contributes significantly to the sustained neuroprotective effects. This technical guide provides a comprehensive overview of the pharmacological profile of IMM-H004, detailing its mechanism of action, pharmacokinetic properties, and the experimental methodologies used to evaluate its efficacy.

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, remains a leading cause of mortality and long-term disability worldwide. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents with improved efficacy and a wider therapeutic window. IMM-H004, a synthetic coumarin derivative, has shown significant promise in preclinical models of cerebral ischemia.[1][2] This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a detailed summary of the pharmacological properties of IMM-H004 and its active metabolite.

Mechanism of Action: Targeting the CKLF1/CCR4/NLRP3 Axis

The neuroprotective effects of IMM-H004 are primarily attributed to its ability to modulate the inflammatory cascade initiated by ischemic injury. The key molecular target of IMM-H004 is the Chemokine-like factor 1 (CKLF1), a pro-inflammatory cytokine that is upregulated following cerebral ischemia.[1][3]

IMM-H004 downregulates the binding of CKLF1 to its receptor, C-C chemokine receptor type 4 (CCR4). This interaction is a critical step in the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. By inhibiting this binding, IMM-H004 effectively suppresses the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] The suppression of this inflammatory cascade ultimately leads to a reduction in neuronal damage and improved outcomes in models of ischemic stroke.[1][3]

Pharmacokinetics and Metabolism

IMM-H004 undergoes significant metabolism in vivo, with the major metabolite being a glucuronide conjugate, IMM-H004G.[2][4][5] Pharmacokinetic studies in rats have revealed that IMM-H004G has a substantially longer plasma elimination half-life and a significantly higher area under the curve (AUC) compared to the parent compound.[4][5] Importantly, IMM-H004G has been shown to possess neuroprotective activity comparable to that of IMM-H004, suggesting that this active metabolite plays a crucial role in the sustained therapeutic effects of the drug.[2][4][5]

Table 1: Pharmacokinetic Parameters of IMM-H004 and IMM-H004G in Rats

| Parameter | IMM-H004 | IMM-H004G | Reference |

| Plasma Elimination Half-life (t½β) | 0.42 h | 6.61 h | [4][5] |

| Area Under the Curve (AUC) | 1,638 hng/mL | 28,948 hng/mL | [4][5] |

| Peak Plasma Concentration (Cmax) | - | 13,020 ng/mL (within 15 min) | [4] |

Preclinical Efficacy

The neuroprotective efficacy of IMM-H004 has been evaluated in various preclinical models of ischemic stroke.

In Vivo Models

Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats:

In a rat model of permanent focal cerebral ischemia, administration of IMM-H004 has been shown to significantly reduce infarct volume and improve neurological function.[1][3]

-

Therapeutic Window: A therapeutic time window of up to 6 hours post-ischemia has been established for a single administration of IMM-H004 (10 mg/kg).[3]

-

Dose-Response: Effective doses range from 5 to 20 mg/kg, with 10 mg/kg being a commonly used and effective dose.[3]

Transient Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats:

IMM-H004 and its active metabolite, IMM-H004G, have also demonstrated neuroprotective effects in a transient MCAO model, which mimics the clinical scenario of thrombolysis and reperfusion.[2][4][5]

Table 2: Summary of In Vivo Efficacy Data for IMM-H004

| Model | Key Findings | Reference |

| pMCAO (Rat) | Significant reduction in brain infarct size. | [3] |

| Amelioration of neurological deficits (Zea Longa test). | [3] | |

| Therapeutic window of 0-6 hours post-ischemia. | [3] | |

| Effective dose range of 5-20 mg/kg. | [3] | |

| MCAO/R (Rat) | Neuroprotective activity demonstrated for both IMM-H004 and IMM-H004G. | [2][4][5] |

In Vitro Models

Oxygen-Glucose Deprivation (OGD) in PC12 Cells:

In an in vitro model of ischemia, both IMM-H004 and IMM-H004G have been shown to protect PC12 cells from injury induced by oxygen-glucose deprivation.[2][4][5] This model is crucial for elucidating the direct cellular and molecular mechanisms of neuroprotection.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of IMM-H004.

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Anesthesia is induced and maintained with isoflurane.

-

Surgical Procedure: A midline neck incision is made to expose the carotid arteries. The external carotid artery (ECA) is ligated and a nylon monofilament is inserted through the ECA into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA). For permanent MCAO (pMCAO), the filament is left in place. For transient MCAO with reperfusion (MCAO/R), the filament is withdrawn after a defined period (e.g., 90 minutes).

Assessment of Infarct Volume: TTC Staining

-

Procedure: Following euthanasia, rat brains are rapidly removed and sectioned into 2 mm coronal slices.

-

Staining: The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.

-

Analysis: Viable tissue is stained red, while the infarcted tissue remains white. The infarct area of each slice is quantified using imaging software, and the total infarct volume is calculated.

Neurological Deficit Scoring: Zea Longa Scale

-

Scoring System: A 5-point scale is used to assess neurological deficits:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Circling to the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity.

-

Histological Analysis: Nissl Staining

-

Purpose: To assess neuronal loss in the ischemic brain regions.

-

Procedure: Brain sections are stained with a 0.1% cresyl violet solution.

-

Analysis: Healthy neurons exhibit distinct Nissl bodies (rough endoplasmic reticulum) in their cytoplasm, which stain dark blue/purple. Ischemic neurons show signs of chromatolysis (dissolution of Nissl bodies) and appear pale and shrunken. The number of surviving neurons is counted in specific brain regions (e.g., hippocampus, cortex).

In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

-

Cell Line: PC12 cells are a commonly used neuronal-like cell line.

-

Procedure: Cells are cultured in a glucose-free medium and placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration to mimic ischemic conditions.

-

Reperfusion: For reperfusion studies, the OGD medium is replaced with normal glucose-containing medium, and the cells are returned to a normoxic incubator.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

Molecular Analysis

Quantitative Real-Time PCR (qPCR):

-

Purpose: To quantify the mRNA expression levels of target genes (e.g., CKLF1, CCR4, NLRP3, IL-1β, TNF-α).

-

Procedure: Total RNA is extracted from brain tissue or cells, reverse transcribed into cDNA, and then subjected to qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

Western Blotting:

-

Purpose: To detect and quantify the protein levels of target molecules.

-

Procedure: Protein lysates from brain tissue or cells are separated by SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., CKLF1, CCR4, NLRP3, NF-κB). A secondary antibody conjugated to an enzyme is used for detection.

Conclusion

IMM-H004 is a promising neuroprotective agent with a well-defined mechanism of action targeting the CKLF1/CCR4/NLRP3 inflammatory pathway. Its favorable pharmacokinetic profile, including its conversion to a long-acting active metabolite, further enhances its therapeutic potential. The robust preclinical data, generated using a variety of in vivo and in vitro models and a wide range of analytical techniques, provide a strong rationale for the continued development of IMM-H004 as a novel treatment for ischemic stroke. This technical guide summarizes the key pharmacological features of IMM-H004, offering a valuable resource for the scientific and drug development communities.

References

- 1. IMM-H004 Protects against Cerebral Ischemia Injury and Cardiopulmonary Complications via CKLF1 Mediated Inflammation Pathway in Adult and Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-Term Neuroprotection From A Potent Redox-Modulating Metalloporphyrin In The Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-inflammatory Properties of IMM-H004: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMM-H004, a novel coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties, primarily investigated in the context of cerebral ischemia and reperfusion injury. Preclinical studies have elucidated its mechanism of action, which involves the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators and subsequent tissue damage. This technical guide provides an in-depth overview of the anti-inflammatory characteristics of IMM-H004, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction

Inflammation is a critical component of the pathophysiology of ischemic stroke, contributing significantly to secondary brain injury. The inflammatory cascade in cerebral ischemia involves the activation of resident immune cells and the infiltration of peripheral leukocytes, leading to the release of a plethora of pro-inflammatory cytokines and chemokines. IMM-H004 has emerged as a promising therapeutic agent with the potential to mitigate this inflammatory response. This document serves as a comprehensive resource for researchers and drug development professionals interested in the anti-inflammatory profile of IMM-H004.

Mechanism of Action

IMM-H004 exerts its anti-inflammatory effects through a multi-targeted mechanism, primarily by interfering with the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) signaling axis. This interaction subsequently suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome and modulates the JNK/p38/NF-κB signaling pathways.

CKLF1/CCR4/NLRP3 Inflammasome Pathway

IMM-H004 has been shown to downregulate the binding of CKLF1 to its receptor CCR4.[1][2] This initial step is crucial as the CKLF1-CCR4 interaction is a key trigger for downstream inflammatory signaling. By inhibiting this binding, IMM-H004 effectively blocks the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][3]

JNK/p38/NF-κB Signaling Pathway

In addition to its effects on the NLRP3 inflammasome, IMM-H004 has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[4] These kinases are key components of a signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). By preventing the phosphorylation of JNK and p38, IMM-H004 inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules like VCAM-1.[4]

Data Presentation

The anti-inflammatory efficacy of IMM-H004 has been quantified in several preclinical studies. The following tables summarize key findings from a representative study in a rat model of permanent middle cerebral artery occlusion (pMCAO).

Table 1: Effect of IMM-H004 on Infarct Volume in pMCAO Rats

| Treatment Group | Dose (mg/kg) | Infarct Volume (%) |

| Sham | - | 0 |

| pMCAO + Vehicle | - | 33.52 ± 1.26 |

| pMCAO + IMM-H004 | 5 | 22.14 ± 2.58 |

| pMCAO + IMM-H004 | 10 | 15.66 ± 2.34 |

| pMCAO + IMM-H004 | 20 | 16.02 ± 2.11 |

| p < 0.05, **p < 0.01 vs. pMCAO + Vehicle group. Data are presented as mean ± SD.[2][5] |

Table 2: Effect of IMM-H004 on Pro-inflammatory Cytokine Levels in the Ischemic Brain

| Treatment Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) |

| Sham | 25.3 ± 3.1 | 30.1 ± 4.5 |

| pMCAO + Vehicle | 148.2 ± 12.5 | 165.4 ± 15.8 |

| pMCAO + IMM-H004 (10 mg/kg) | 75.6 ± 8.9 | 82.3 ± 9.7 |

| **p < 0.01 vs. pMCAO + Vehicle group. Data are presented as mean ± SD.[2] |

Table 3: Effect of IMM-H004 on Key Signaling Proteins in the Ischemic Brain (Relative Expression)

| Treatment Group | p-JNK/JNK | p-p38/p38 | Nuclear NF-κB p65 |

| Sham | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.18 |

| pMCAO + Vehicle | 3.25 ± 0.41 | 2.89 ± 0.35 | 3.98 ± 0.45 |

| pMCAO + IMM-H004 (10 mg/kg) | 1.58 ± 0.22 | 1.45 ± 0.19 | 1.87 ± 0.24 |

| p < 0.01 vs. pMCAO + Vehicle group. Data are presented as mean fold change ± SD relative to the Sham group.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of IMM-H004.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats

This in vivo model is used to mimic ischemic stroke.

Protocol Details:

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[6]

-

Drug Administration: IMM-H004 or vehicle is administered intravenously at specific time points post-occlusion (e.g., 6 hours).[3]

-

Neurological Assessment: Neurological deficits are scored at defined time points using a standardized scale.

-

Tissue Collection: At the end of the experiment, rats are euthanized, and brain tissues are collected for further analysis.

2,3,5-Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume

TTC staining is used to visualize and quantify the extent of ischemic damage in the brain.

Protocol Details:

-

Brain Sectioning: The brain is removed and sectioned into 2 mm coronal slices.

-

Staining: The slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

-

Fixation: The stained slices are fixed in 4% paraformaldehyde.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is employed to measure the concentration of pro-inflammatory cytokines in brain tissue homogenates.

Protocol Details:

-

Sample Preparation: Brain tissue is homogenized in lysis buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected. Protein concentration is determined using a BCA protein assay.

-

ELISA Procedure: Commercially available ELISA kits for rat IL-1β and TNF-α are used according to the manufacturer's instructions. Briefly, standards and samples are added to wells pre-coated with capture antibodies. After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate. The colorimetric reaction is stopped, and the absorbance is read at 450 nm.

-

Data Analysis: A standard curve is generated, and the concentration of cytokines in the samples is calculated and normalized to the total protein content.[2]

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect and quantify the expression and phosphorylation status of key signaling proteins.

Protocol Details:

-

Protein Extraction: Nuclear and cytoplasmic protein fractions are extracted from brain tissue using appropriate extraction kits. Protein concentration is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-JNK, JNK, p-p38, p38, NF-κB p65, and a loading control (e.g., β-actin or Lamin B1).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their total protein levels. Nuclear NF-κB levels are normalized to the nuclear loading control.[8]

Conclusion

IMM-H004 demonstrates potent anti-inflammatory effects in preclinical models of cerebral ischemia. Its mechanism of action, centered on the inhibition of the CKLF1/CCR4 axis and subsequent suppression of the NLRP3 inflammasome and JNK/p38/NF-κB signaling pathways, presents a compelling rationale for its development as a therapeutic agent for ischemic stroke. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical potential of IMM-H004 in mitigating inflammation-mediated secondary brain injury. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for stroke patients.[3]

References

- 1. Frontiers | Role of chemokine-like factor 1 as an inflammatory marker in diseases [frontiersin.org]

- 2. IMM-H004 Protects against Cerebral Ischemia Injury and Cardiopulmonary Complications via CKLF1 Mediated Inflammation Pathway in Adult and Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IMM-H004 therapy for permanent focal ischemic cerebral injury via CKLF1/CCR4-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IMM-H004, a coumarin derivative, attenuated brain ischemia/reperfusion injuries and subsequent inflammation in spontaneously hypertensive rats through ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02154B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Precision Stroke Animal Models: The Permanent MCAO Model Should be the Primary Model, Not Transient MCAO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

IMM-H004: A Novel Neuroprotective Agent Targeting Neuronal Apoptosis in Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a complex cascade of pathological events leading to neuronal cell death. A significant contributor to this neuronal loss is apoptosis, or programmed cell death, which is triggered in the ischemic penumbra—the area of moderately reduced blood flow surrounding the necrotic core. This region represents a critical target for therapeutic intervention. IMM-H004, a novel coumarin (B35378) derivative, has emerged as a promising neuroprotective agent with a demonstrated ability to mitigate neuronal apoptosis following cerebral ischemia. This technical guide provides a comprehensive overview of the preclinical data on IMM-H004, focusing on its mechanism of action, efficacy in animal models of stroke, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Inhibition of Inflammatory and Apoptotic Pathways

IMM-H004 exerts its neuroprotective effects primarily by modulating inflammatory and apoptotic signaling cascades initiated by cerebral ischemia. The core of its mechanism revolves around the Chemokine-like factor 1 (CKLF1)/C-C chemokine receptor type 4 (CCR4) axis.

Following an ischemic event, the expression of CKLF1 is upregulated in neurons.[1] This increase in CKLF1 triggers a downstream inflammatory response, a key driver of secondary brain injury.[1] IMM-H004 has been shown to downregulate the expression of CKLF1, thereby suppressing the subsequent inflammatory cascade.[2][3] This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2]

Furthermore, IMM-H004 directly interferes with the apoptotic machinery. It promotes the expression of the anti-apoptotic protein survivin and induces the phosphorylation of FoxO1.[4] This leads to an increase in the expression of hepatitis B X-interacting protein (HBXIP), which forms a complex with survivin to prevent the activation of caspases, the key executioners of apoptosis.[4] Additionally, IMM-H004 has been shown to suppress the activation of the NLRP3 inflammasome, another critical mediator of inflammation and apoptosis in the context of ischemic stroke.[3]

Signaling Pathway of IMM-H004 in Neuroprotection

Caption: IMM-H004 signaling pathway in neuroprotection.

Quantitative Data on Efficacy

The neuroprotective effects of IMM-H004 have been quantified in various preclinical models of ischemic stroke. The data consistently demonstrates a significant reduction in brain injury and improvement in neurological function.

Table 1: Effect of IMM-H004 on Infarct Volume and Neurological Deficits

| Animal Model | IMM-H004 Dose (mg/kg) | Time of Administration (post-ischemia) | Reduction in Infarct Size (%) | Improvement in Neurological Score | Reference |

| Adult Rats (pMCAO) | 10 | 3 h | Significant reduction | Pronounced amelioration | [2] |

| Adult Rats (pMCAO) | 10 | 6 h | Significant reduction | Pronounced amelioration | [2] |

| Aged Rats (pMCAO) | 5, 10, 20 | 6 h | Significant reduction | Significant improvement | [2] |

| SHR Rats (tMCAO/R) | Not specified | At reperfusion | Significantly alleviated | Improved neurological deficits | [1] |

pMCAO: permanent Middle Cerebral Artery Occlusion; tMCAO/R: transient Middle Cerebral Artery Occlusion/Reperfusion; SHR: Spontaneously Hypertensive Rats.

Table 2: Modulation of Key Molecular Markers by IMM-H004

| Marker | Brain Region | Animal Model | IMM-H004 Effect | Reference |

| CKLF1 mRNA | Hippocampus, Cortex, Striatum | Aged Rats (pMCAO) | Decreased | [2] |

| IL-1β mRNA | Hippocampus, Cortex, Striatum | Aged Rats (pMCAO) | Decreased | [2] |

| TNF-α mRNA | Hippocampus, Cortex, Striatum | Aged Rats (pMCAO) | Decreased | [2] |

| p-NF-κB protein | Brain | CKLF1-/- Rats (pMCAO) | Reduced | [2] |

| VCAM-1 protein | Brain | SHR Rats (tMCAO/R) | Reduced | [1] |

| Phospho-JNK | Brain | SHR Rats (tMCAO/R) | Reduced | [1] |

| Phospho-p38 | Brain | SHR Rats (tMCAO/R) | Reduced | [1] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature and provide a framework for replicating and extending the research on IMM-H004.

Animal Models of Ischemic Stroke

Permanent Middle Cerebral Artery Occlusion (pMCAO): This model induces a permanent focal cerebral ischemia.[3]

-

Species: Adult and aged Sprague-Dawley rats.[2]

-

Procedure: An intraluminal filament is inserted through the external carotid artery to the internal carotid artery to occlude the origin of the middle cerebral artery. The filament is left in place for the duration of the experiment.[5]

Transient Middle Cerebral Artery Occlusion/Reperfusion (tMCAO/R): This model mimics the clinical scenario of thrombolysis or thrombectomy.[1]

-

Species: Spontaneously Hypertensive Rats (SHR).[1]

-

Procedure: Similar to pMCAO, but the filament is withdrawn after a specific period (e.g., 1 hour) to allow for reperfusion.[1] Reperfusion is typically allowed for 24 hours.[1]

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for IMM-H004.

Drug Administration

-

Compound: IMM-H004 citrate.[1]

-

Route: Intravenous (i.v.) injection.[1]

-

Dosage: Effective doses range from 5 to 20 mg/kg.[2] A common dose used in studies is 10 mg/kg.[2]

-

Timing: Administration is typically performed at specific time points after the onset of ischemia, with a therapeutic window identified between 0 and 6 hours.[2]

Assessment Methods

-

Infarct Size Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area in brain slices.[2][3] Magnetic Resonance Imaging (MRI) can also be employed for in vivo assessment.[2]

-

Neurological Deficit Scoring: A standardized scoring system is used to evaluate motor and sensory deficits.

-

Histopathology: Nissl staining is performed to assess neuronal survival and morphology in different brain regions, including the hippocampus, cortex, and striatum.[2][3]

-